3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline
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Overview
Description
3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline is a chemical compound with the molecular formula C13H12N4O3 and a molecular weight of 272.26 g/mol This compound is known for its unique structure, which includes a nitro group, a pyridine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline typically involves the reaction of 3-nitroaniline with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product.
Starting Materials: 3-nitroaniline and pyridine-3-carbaldehyde.
Catalyst: A suitable acid or base catalyst, such as hydrochloric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline.
Substitution: Formation of substituted aniline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the development of new materials with specific properties, such as dyes or pigments.
Mechanism of Action
The mechanism of action of 3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: A simpler compound with a nitro group attached to an aniline moiety.
Pyridine-3-carbaldehyde: A compound with a pyridine ring and an aldehyde group.
5-Nitro-2-aminopyridine: A compound with a nitro group and an amino group attached to a pyridine ring.
Uniqueness
3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline is unique due to its combination of a nitro group, a pyridine ring, and an aniline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block for synthesizing more complex compounds.
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-nitro-5-[(Z)-1-pyridin-3-ylethylideneamino]oxyaniline |
InChI |
InChI=1S/C13H12N4O3/c1-9(10-3-2-4-15-8-10)16-20-13-6-11(14)5-12(7-13)17(18)19/h2-8H,14H2,1H3/b16-9- |
InChI Key |
RYAQBEWAPMWOCT-SXGWCWSVSA-N |
Isomeric SMILES |
C/C(=N/OC1=CC(=CC(=C1)[N+](=O)[O-])N)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CN=CC=C2 |
Origin of Product |
United States |
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